molecular formula C13H8ClN3O2 B2387380 2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile CAS No. 784194-67-8

2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile

Cat. No.: B2387380
CAS No.: 784194-67-8
M. Wt: 273.68
InChI Key: JPILGPVACOGYCS-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile is a nitro-substituted benzonitrile derivative featuring a 4-chlorophenylamino group at the 2-position of the benzene ring.

Properties

IUPAC Name

2-(4-chloroanilino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-10-1-3-11(4-2-10)16-13-6-5-12(17(18)19)7-9(13)8-15/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPILGPVACOGYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile typically involves the nitration of a suitable precursor, followed by amination. One common method involves the nitration of 2-chlorobenzonitrile to form 2-chloro-5-nitrobenzonitrile, which is then reacted with 4-chloroaniline under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorophenyl group.

Major Products

    Reduction: The major product of reduction is 2-[(4-Chlorophenyl)amino]-5-aminobenzonitrile.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies investigating its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Substituted Phenylamino Derivatives

These compounds retain the 5-nitrobenzonitrile core but vary in the substituents on the phenylamino group:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Notes References
2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile C₁₄H₁₁N₃O₂ 253.26 4-CH₃ Less polar than Cl analog; labeled as irritant
2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile C₁₃H₉ClN₄O₂ ~285.72 (estimated) 4-Cl Higher polarity due to electronegative Cl; potential reactivity in cross-coupling reactions N/A

Key Differences :

Benzylamino Derivatives

These derivatives feature a benzyl group (-CH₂-C₆H₅) instead of a phenylamino substituent:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
2-(Benzylamino)-5-nitrobenzonitrile C₁₄H₁₁N₃O₂ 253.26 Increased lipophilicity; stored at +4°C
2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile C₁₅H₁₃N₃O₃ 283.29 Methoxy group enhances solubility in polar solvents

Key Differences :

  • The benzyl group introduces steric bulk and lipophilicity, which may reduce aqueous solubility compared to phenylamino analogs.

Heterocyclic Amino Derivatives

Substituents incorporate heterocycles, altering electronic and steric profiles:

Compound Name Molecular Weight (g/mol) Substituent Key Features References
2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile 243.22 2-Furylmethyl Oxygen in furan enhances hydrogen bonding; lower molecular weight

Key Differences :

Thioether Derivatives

Sulfur replaces the amino group, creating thioether linkages:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile C₁₃H₈ClN₂O₂S 290.72 Higher molecular weight due to sulfur; reduced basicity compared to amino analogs

Key Differences :

  • Thioether derivatives exhibit lower nucleophilicity and greater stability under acidic conditions compared to amines.

Azo-Linked Derivatives

Azo (-N=N-) groups introduce conjugation and color:

Compound Name (Simplified) Molecular Weight (g/mol) Key Features References
2-[[4-(Butyl(2-cyanoethyl)amino)phenyl]azo]-5-nitrobenzonitrile N/A Used as a dye intermediate; high purity (99%)

Key Differences :

  • Azo groups enable applications in dyes but may pose stability issues (e.g., reductive cleavage).

Biological Activity

2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile, also known as a nitroaniline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H8ClN3O2. The structure features a chlorophenyl group and a nitro group, which are significant in determining its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has been studied for its effectiveness against a range of microbial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The presence of the nitro group is thought to enhance its cytotoxicity against certain cancer cell lines.
  • Enzyme Inhibition : Docking studies have shown that the compound interacts with specific enzymes, potentially acting as an inhibitor. For instance, it has been evaluated for its inhibitory effects on α-glucosidase and α-amylase, which are critical in carbohydrate metabolism .

The biological effects of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound may form hydrogen bonds and hydrophobic interactions with active site residues of target enzymes, leading to inhibition. For example, studies indicate that the chlorophenyl moiety facilitates binding to enzyme sites due to its electron-withdrawing properties .
  • Cellular Uptake : Its lipophilic nature allows it to penetrate cellular membranes effectively, enhancing its bioavailability and therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the chemical structure can significantly influence biological activity:

Structural ModificationEffect on Activity
Electron-donating groups (e.g., -CH3)Increase potency against enzymes
Electron-withdrawing groups (e.g., -NO2)Enhance cytotoxicity in cancer cells
Substitution pattern on the phenyl ringAlters binding affinity and selectivity

These findings highlight the importance of both electron density and spatial orientation in determining the compound's efficacy .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antidiabetic Potential : A study evaluated a series of nitrobenzamide derivatives, including those with structural similarities to this compound, demonstrating notable inhibitory effects on α-glucosidase and α-amylase, suggesting potential for diabetes management .
  • Anticancer Research : Another investigation focused on nitroaniline derivatives revealed that compounds with similar substituents exhibited significant cytotoxicity against various cancer cell lines, implicating the nitro group as a crucial factor for activity .

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